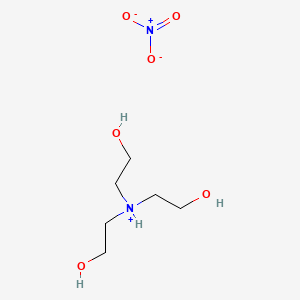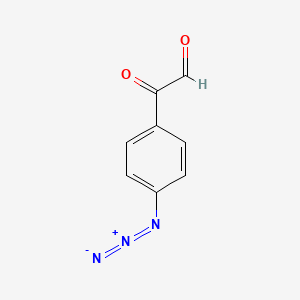
对-叠氮苯基乙二醛
描述
P-Azidophenylglyoxal (p-APG) is a heterobifunctional photoactivable cross-linking reagent that is selective for arginyl residues . It is used to study protein structure and functions, for anchoring proteins to solid supports, or to prepare immunogens, immunotoxins, and other conjugated protein reagents .
Synthesis Analysis
The synthesis of p-APG involves diazotization of p-aminoacetophenone to an intermediate. This intermediate, when reacted with sodium azide, gives p-azidoacetophenone. The oxidation of the latter with selenium dioxide gives rise to p-APG .Molecular Structure Analysis
The molecular formula of p-Azidophenylglyoxal is C8H5N3O2 . It has an average mass of 175.144 Da and a monoisotopic mass of 175.038177 Da .Chemical Reactions Analysis
The phenylglyoxal moiety in p-APG is designed to react with arginine residues. The p-azidoaryl function generates a reactive nitrene when activated with UV light. p-APG reacts most selectively with arginine and to a lesser extent with cystine and histidine .Physical And Chemical Properties Analysis
The corrected melting point of p-APG is between 103-105 degrees Celsius . More detailed physical and chemical properties can be found on databases like PubChem .科学研究应用
1. 蛋白质研究中的交联剂
对-叠氮苯基乙二醛 (p-APG) 已经合成并用作对精氨酸残基具有选择性的异双功能光活化交联剂。p-APG 的这一特性使其在研究具有精氨酸残基的蛋白质(尤其是在了解它们的结构和功能方面)时非常有价值。例如,p-APG 被用来通过靶向活性位点的精氨酸残基来抑制牛心乳酸脱氢酶和酵母醇脱氢酶等酶。当暴露于 p-APG 和紫外线照射时,寡聚酶形成不同比例的单体和光交联二聚体、三聚体、四聚体和更大分子量的聚集体 (Ngo et al., 1981).
2. 标记促胰液素受体
对-叠氮苯基乙二醛用于在将 [125I]碘促胰液素交联到完整的大鼠胰腺腺泡后,对 51 kDa 肽进行特异性共价标记。该应用对于理解促胰液素受体的分子结构非常重要。该技术涉及在特定条件下将 [125I]促胰液素-腺泡复合物与对-叠氮苯基乙二醛一起孵育,然后进行光解,这有助于识别主要的促胰液素结合肽 (Gossen et al., 1989).
作用机制
未来方向
属性
IUPAC Name |
2-(4-azidophenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c9-11-10-7-3-1-6(2-4-7)8(13)5-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALIYGMVBZRBLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215663 | |
| Record name | 4-Azidophenylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Azidophenylglyoxal | |
CAS RN |
65322-07-8 | |
| Record name | 4-Azidophenylglyoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065322078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azidophenylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does PAPG interact with its target and what are the downstream effects?
A1: PAPG specifically modifies arginine residues in proteins. This is due to the high reactivity of its glyoxal group towards the guanidino group of arginine. [, , ] Upon UV irradiation, the azide group in PAPG forms a highly reactive nitrene intermediate. This nitrene can then covalently crosslink with nearby amino acids, effectively trapping the protein interaction. [, , ] This method has been used to study protein-protein interactions, such as identifying the epidermal growth factor (EGF) receptor binding site [] and characterizing the interaction between brome mosaic virus coat protein and viral RNA. []
Q2: How does PAPG perform under various conditions? What are its material compatibility and stability characteristics?
A2: The provided abstracts focus primarily on PAPG's application as a crosslinking agent in biological research settings. Information regarding its stability under various conditions (temperature, pH, solvents) and compatibility with different materials is not explicitly stated.
Q3: PAPG is used to study protein interactions. Can you elaborate on its applications and the underlying mechanisms?
A4: PAPG is a valuable tool for studying protein interactions due to its specific binding to arginine residues and its ability to form covalent bonds upon UV activation. [, , , ]
- Applications: This allows researchers to "freeze" transient protein interactions and study them. Examples include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



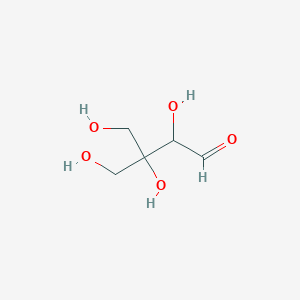
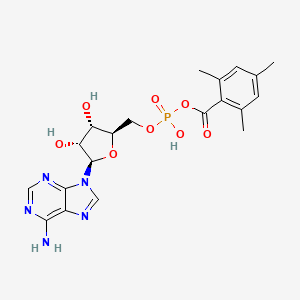
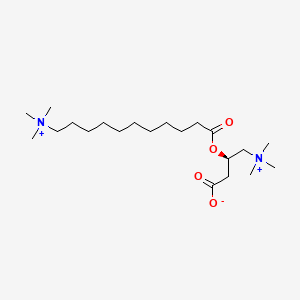
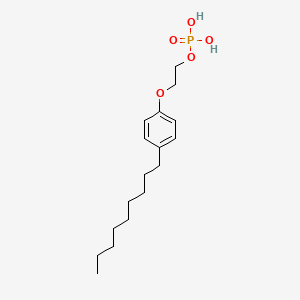

![(6R)-6-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanal](/img/structure/B1213644.png)
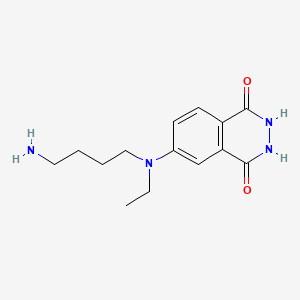

![(7aS)-12-hydroxy-11-methoxy-7,7-dimethyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-7-ium](/img/structure/B1213651.png)


